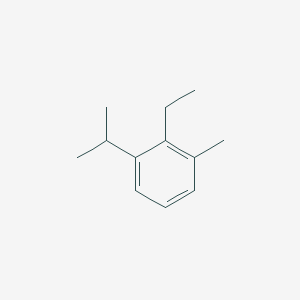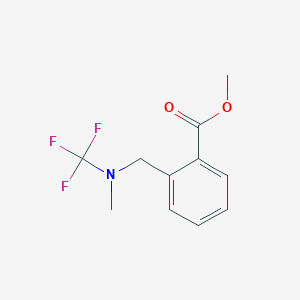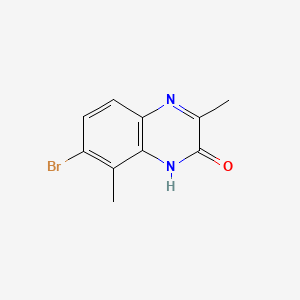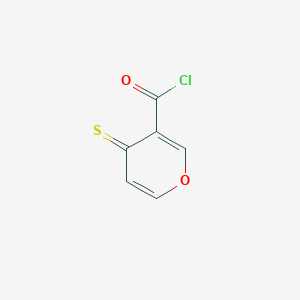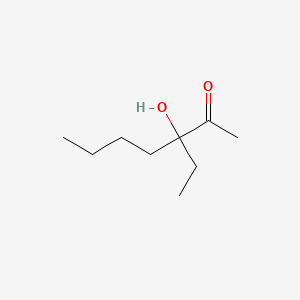
p-Carboxyacetoacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Carboxyacetoacetanilide: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of both a carboxyl group and an acetoacetanilide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Carboxyacetoacetanilide typically involves the reaction of acetoacetanilide with a carboxylating agent. One common method is the reaction of acetoacetanilide with carbon dioxide in the presence of a base, such as sodium hydroxide, under elevated temperatures and pressures. This reaction results in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: p-Carboxyacetoacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: p-Carboxyacetoacetanilide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in drug development. Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: this compound is used in the production of polymers and resins. It is also employed as a stabilizer in the formulation of certain industrial products.
Mécanisme D'action
The mechanism of action of p-Carboxyacetoacetanilide involves its interaction with specific molecular targets. In biological systems, it can inhibit or activate enzymes by binding to their active sites. The compound’s effects are mediated through pathways involving the modulation of enzyme activity, leading to changes in metabolic processes.
Comparaison Avec Des Composés Similaires
Acetoacetanilide: Lacks the carboxyl group present in p-Carboxyacetoacetanilide.
p-Aminobenzoic Acid: Contains an amino group instead of the acetoacetanilide moiety.
p-Hydroxyacetanilide: Features a hydroxyl group instead of the carboxyl group.
Uniqueness: this compound is unique due to the presence of both the carboxyl group and the acetoacetanilide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
34376-24-4 |
|---|---|
Formule moléculaire |
C11H11NO4 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
4-(3-oxobutanoylamino)benzoic acid |
InChI |
InChI=1S/C11H11NO4/c1-7(13)6-10(14)12-9-4-2-8(3-5-9)11(15)16/h2-5H,6H2,1H3,(H,12,14)(H,15,16) |
Clé InChI |
NTVPMGIWCMTNMD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


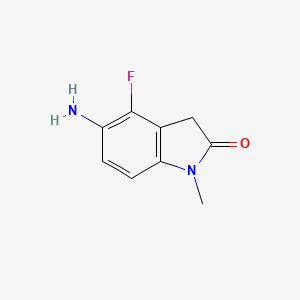
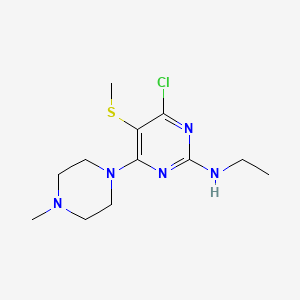
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
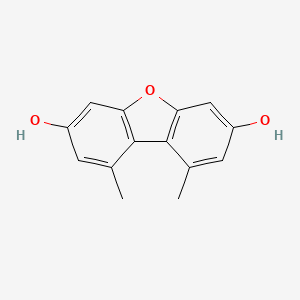

![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
